molecular formula C26H26N4O3 B4378358 N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4378358
M. Wt: 442.5 g/mol
InChI Key: HSHMIFYXZMMBDE-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of dibenzofurans and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling with Adamantanecarboxamide: The final step involves coupling the triazole-substituted dibenzofuran with 1-adamantanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE may be studied for its potential therapeutic applications. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and adamantane moiety may play key roles in binding to these targets and modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE lies in the combination of these three distinct structural motifs. This combination imparts unique chemical and biological properties that may not be present in other similar compounds. For example, the presence of the methoxy group on the dibenzofuran core may enhance its solubility and reactivity, while the triazole ring may confer specific binding affinity to biological targets.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-32-23-7-19-18-4-2-3-5-21(18)33-22(19)8-20(23)29-24(31)25-9-16-6-17(10-25)12-26(11-16,13-25)30-15-27-14-28-30/h2-5,7-8,14-17H,6,9-13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHMIFYXZMMBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

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